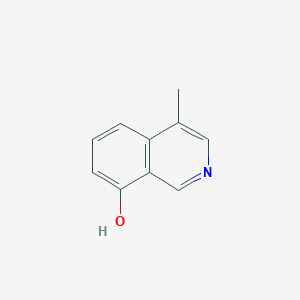

4-Methylisoquinolin-8-ol

Description

Significance of the Isoquinoline (B145761) Core in Chemical Research

The isoquinoline nucleus, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structural motif found in a multitude of biologically active compounds. tandfonline.com Its presence in numerous natural products, particularly alkaloids, has made it a focal point of research for centuries. researchgate.net Alkaloids containing the isoquinoline core are known to exhibit a wide range of pharmacological activities, including analgesic, antimicrobial, and anticancer properties. researchgate.net

The versatility of the isoquinoline scaffold lies in its ability to be functionalized at various positions, allowing for the creation of a diverse library of derivatives with distinct biological profiles. tandfonline.comnih.gov This structural adaptability makes it an attractive template for medicinal chemists in the design and synthesis of novel therapeutic agents. tandfonline.com The investigation of isoquinoline-based compounds remains an active and engrossing area of research, continually leading to the discovery of new molecules with potential applications in medicine and materials science. tandfonline.comsmolecule.com

Overview of Substituted Isoquinolines in Academic Inquiry

Substituted isoquinolines are compounds in which one or more hydrogen atoms on the isoquinoline core have been replaced by other functional groups. These substitutions can dramatically influence the molecule's physical, chemical, and biological properties. Academic research has extensively explored the synthesis and activity of various substituted isoquinolines, revealing that the nature and position of the substituent are critical determinants of their biological function. nih.gov For instance, the introduction of different groups can modulate a compound's ability to interact with specific biological targets, such as enzymes and receptors.

The synthesis of substituted isoquinolines is a well-established field, with numerous methods developed to achieve specific substitution patterns. nih.gov These methods, such as the Bischler-Napieralski reaction and the Pomeranz–Fritsch reaction, provide chemists with the tools to create a wide array of isoquinoline derivatives for further study. vulcanchem.com Research into substituted isoquinolines has led to the development of compounds with a broad spectrum of activities, highlighting the immense potential held within this class of molecules. nih.gov

While a significant body of research exists for many substituted isoquinolines, specific information on 4-Methylisoquinolin-8-ol is limited in publicly available scientific literature. However, by examining related compounds, we can infer some of its potential characteristics and synthetic pathways. For example, the synthesis of 8-hydroxyisoquinolines has been achieved through the copper-catalyzed hydrolysis of the corresponding 8-bromoisoquinolines. connectjournals.com This suggests a possible route to this compound could involve the hydrolysis of 4-methyl-8-bromoisoquinoline.

Furthermore, research on related methylisoquinolinols, such as 1-methylisoquinolin-5-ol, has indicated potential biological activities, including anticancer properties. smolecule.com While direct evidence is lacking for this compound, the known activities of its structural analogs suggest it could be a compound of interest for further investigation.

Below is a data table summarizing the properties of some related isoquinoline compounds to provide context for the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known or Predicted Properties |

| 1-Methylisoquinolin-5-ol | C₁₀H₉NO | 159.18 | Potential anticancer agent. smolecule.com |

| 4-Methylisoquinolin-3-ol | C₁₀H₉NO | 159.18 | Investigated for its chemical properties. |

| (4-Methylisoquinolin-8-yl)methanamine | C₁₁H₁₂N₂ | 172.23 | Has shown promise in drug development for its biological activities. |

| 8-Hydroxyisoquinoline | C₉H₇NO | 145.16 | Can be synthesized via copper-catalyzed hydrolysis of 8-bromoisoquinoline. connectjournals.com |

This table is for illustrative purposes and highlights the properties of structurally similar compounds. The properties of this compound may differ.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

4-methylisoquinolin-8-ol |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-6-9-8(7)3-2-4-10(9)12/h2-6,12H,1H3 |

InChI Key |

UURHVOYTXBFTFH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC2=C1C=CC=C2O |

Origin of Product |

United States |

Chemical Reactivity and Functionalization of 4 Methylisoquinolin 8 Ol

Electrophilic Aromatic Substitution on the Isoquinoline (B145761) Ring System

Electrophilic aromatic substitution (EAS) on the isoquinoline core predominantly occurs on the carbocyclic (benzene) ring. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. In acidic conditions, typically used for EAS reactions like nitration, the pyridine nitrogen is protonated, further increasing this deactivating effect stackexchange.com. Consequently, the benzene (B151609) moiety is the preferred site for substitution.

Regioselectivity at C-5 and C-8 Positions of the Benzene Ring

For the parent isoquinoline molecule, electrophilic attack happens primarily at the C-5 and C-8 positions. This preference is explained by the stability of the resulting carbocation intermediate, known as the Wheland intermediate or σ-complex nih.gov. Attack at C-5 or C-8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring. In the case of 4-methylisoquinolin-8-ol, the C-8 position is already substituted with a hydroxyl group. Therefore, electrophilic attack is directed to other positions on the benzene ring, primarily C-5 and C-7, governed by the directing effects of the existing substituents.

Influence of Methyl and Hydroxyl Groups on Reactivity and Regioselectivity

The regioselectivity of electrophilic substitution on this compound is overwhelmingly controlled by the C-8 hydroxyl group. The hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions youtube.comlibretexts.org.

Hydroxyl Group (-OH) at C-8: As a strong electron-donating group through resonance, the -OH group significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack. It directs substitution to its ortho position (C-7) and its para position (C-5).

Methyl Group (-CH₃) at C-4: The methyl group is a weak activator, donating electron density through an inductive effect youtube.com. Its position on the pyridine ring has a less pronounced influence on the benzene ring compared to the hydroxyl group.

The powerful ortho-, para-directing effect of the C-8 hydroxyl group means that electrophilic substitution will strongly favor the C-5 and C-7 positions. Studies on the analogous compound, 8-hydroxyquinoline (B1678124), confirm this reactivity pattern, where halogenation and nitration readily occur at these sites nih.govresearchgate.netpw.edu.pl. For instance, nitration of 8-hydroxyquinoline with dilute nitric acid results in substitution at both the 5 and 7 positions to yield 5,7-dinitro-8-hydroxyquinoline pw.edu.pl.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 8-Hydroxyquinoline Derivatives

| Substrate | Reagent/Conditions | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | HNO₃ (dilute), boil | C-5 and C-7 | 5,7-Dinitro-8-hydroxyquinoline | pw.edu.pl |

| 8-Substituted Quinolines | Trichloroisocyanuric acid (TCCA), rt | C-5 | 5-Chloro-8-substituted quinoline (B57606) | nih.govrsc.org |

| 8-Substituted Quinolines | Tribromoisocyanuric acid (TBCA), rt | C-5 | 5-Bromo-8-substituted quinoline | nih.gov |

| 8-Hydroxyquinoline | Acetyl chloride, AlCl₃ | C-5 | 5-Acetyl-8-hydroxyquinoline | researchgate.net |

Nucleophilic Aromatic Substitution on the Isoquinoline Ring System

Nucleophilic aromatic substitution (SNAr) is a reaction characteristic of electron-poor aromatic rings, particularly those bearing a good leaving group. The mechanism typically involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.

Preferred Reactivity at the Heterocyclic Ring (e.g., C-1)

In the isoquinoline ring system, the heterocyclic (pyridine) ring is significantly more electron-deficient than the benzene ring. This makes it the preferred target for nucleophilic attack. The C-1 and C-3 positions are particularly activated towards nucleophilic substitution. For isoquinoline, nucleophilic attack is most favorable at the C-1 position. This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Therefore, in isoquinolines bearing a leaving group (such as a halide) at the C-1 position, SNAr reactions proceed readily.

Impact of Substituents on Nucleophilic Attack

The feasibility of nucleophilic aromatic substitution is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction is facilitated by electron-withdrawing groups, which help to stabilize the negative charge of the intermediate complex.

Table 2: Influence of Substituents on Nucleophilic Aromatic Substitution Reactivity

| Substituent Type | Example Group | Effect on Ring | Impact on SNAr Rate |

|---|---|---|---|

| Electron-Donating | -OH, -OCH₃, -CH₃ | Increases electron density (activates for EAS) | Decreases rate (deactivates for SNAr) |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreases electron density (deactivates for EAS) | Increases rate (activates for SNAr) |

Derivatization of the Hydroxyl Group at C-8

The phenolic hydroxyl group at the C-8 position is a key site for functionalization in this compound. It can readily undergo reactions typical of phenols, such as O-alkylation (ether formation) and O-acylation (ester formation). These derivatizations are often used to modify the compound's properties or to protect the hydroxyl group during other synthetic steps.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base (e.g., potassium carbonate, sodium hydride) deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in a nucleophilic substitution reaction researchgate.net.

O-Acylation (Esterification): Esters can be formed by reacting the hydroxyl group with an acylating agent like an acyl chloride or an acid anhydride (B1165640). This reaction is often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. For example, reaction with acetyl chloride or acetic anhydride would yield 4-methylisoquinolin-8-yl acetate.

Table 3: Example Derivatization Reactions of the 8-Hydroxyl Group

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | 8-Hydroxyquinoline | Ethyl bromoacetate, K₂CO₃ | 8-(Ethoxycarbonylmethoxy)quinoline | researchgate.net |

| O-Acylation | 8-Hydroxyquinoline | Acetyl chloride, AlCl₃ | 5-Acetyl-8-hydroxyquinoline (Fries Rearrangement) | researchgate.net |

| Protection | 4-Hydroxy-8-tosyloxyquinoline | POCl₃ then H₂O/NaOH | 4-Chloro-8-hydroxyquinoline | researchgate.net |

Etherification and Esterification Reactions

The hydroxyl group at the C-8 position of this compound behaves as a typical phenol (B47542), readily participating in etherification and esterification reactions. These transformations are fundamental for modifying the compound's solubility, polarity, and biological activity by replacing the acidic phenolic proton with various alkyl or acyl groups.

Etherification: The conversion of the hydroxyl group to an ether is commonly achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide or other alkylating agents.

Esterification: The phenolic hydroxyl group can be acylated to form esters using several standard methods. The Fischer-Speier esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common approach. organic-chemistry.orgmasterorganicchemistry.comrug.nl Alternatively, for more rapid and often higher-yield conversions, acyl chlorides or acid anhydrides can be used in the presence of a base like pyridine or triethylamine, which serves to neutralize the acid byproduct. The Mitsunobu reaction provides another route for esterification under mild conditions. rug.nl

Below is a table summarizing potential etherification and esterification reactions for this compound.

| Reaction Type | Reagents | Product Class | Example Product Name |

| Etherification | Methyl iodide (CH₃I), Sodium hydride (NaH) | Methyl Ether | 8-Methoxy-4-methylisoquinoline |

| Etherification | Benzyl (B1604629) bromide (BnBr), Potassium carbonate (K₂CO₃) | Benzyl Ether | 8-(Benzyloxy)-4-methylisoquinoline |

| Esterification | Acetic anhydride ((CH₃CO)₂O), Pyridine | Acetate Ester | 4-Methylisoquinolin-8-yl acetate |

| Esterification | Benzoyl chloride (PhCOCl), Triethylamine (Et₃N) | Benzoate Ester | 4-Methylisoquinolin-8-yl benzoate |

| Esterification | Benzoic acid (PhCOOH), Sulfuric acid (H₂SO₄) | Benzoate Ester | 4-Methylisoquinolin-8-yl benzoate |

Oxidation Pathways to Quinone Derivatives

The electron-rich benzene ring of this compound, activated by the phenolic hydroxyl group, is susceptible to oxidation. This reaction typically leads to the formation of quinone derivatives, which are a class of compounds known for their electrochemical properties and biological activities. The oxidation of 8-hydroxyquinolines is a known pathway to quinoline-5,8-diones. By analogy, this compound is expected to oxidize to 4-methylisoquinoline-5,8-dione.

This transformation involves the two-electron oxidation of the hydroquinone-like benzene ring. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and yield.

| Oxidizing Agent | Description |

| Fremy's Salt (Potassium nitrosodisulfonate) | A classic reagent for the selective oxidation of phenols to quinones under mild, aqueous conditions. |

| Ceric Ammonium (B1175870) Nitrate (CAN) | A powerful single-electron oxidant that can effectively convert hydroquinones and phenols to their corresponding quinones. |

| Salcomine (Co(salen)) / O₂ | A cobalt complex that catalyzes the oxidation of phenols using molecular oxygen, representing a greener approach. |

| Electrochemical Oxidation | An alternative method that uses an electric current to induce oxidation, offering control over the reaction potential. |

The resulting 4-methylisoquinoline-5,8-dione contains two carbonyl groups, which can serve as sites for further nucleophilic addition reactions, expanding the synthetic utility of the scaffold.

Reactions of the Methyl Group at C-4

The methyl group at the C-4 position of the isoquinoline ring is not merely an inert substituent. Its position is benzylic-like, as it is attached to an aromatic ring system. This confers enhanced reactivity upon the C-H bonds of the methyl group, making it a handle for various functionalization reactions.

Oxidation and Functionalization of Benzylic Positions

The benzylic nature of the C-4 methyl group makes it susceptible to oxidation. The extent of oxidation can be controlled by the choice of the oxidizing agent. Strong oxidizing agents can convert the methyl group completely to a carboxylic acid, while milder reagents can stop the oxidation at the aldehyde or alcohol stage. This reactivity is analogous to the well-documented oxidation of 4-methylquinoline (B147181) (lepidine) to quinoline-4-carboxylic acid. pvamu.edu

Oxidation to Carboxylic Acid: Strong oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 8-hydroxyisoquinoline-4-carboxylic acid. pvamu.edu

Oxidation to Aldehyde: Milder and more selective oxidizing agents, such as selenium dioxide (SeO₂), are often used to convert benzylic methyl groups to aldehydes. This would produce 8-hydroxyisoquinoline-4-carbaldehyde.

Benzylic Halogenation: The methyl group can also undergo free-radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction introduces a halogen atom, creating a reactive 4-(halomethyl)isoquinoline derivative that is a versatile intermediate for subsequent nucleophilic substitution reactions.

| Transformation | Reagent(s) | Product Functional Group | Product Name |

| Full Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid | 8-Hydroxyisoquinoline-4-carboxylic acid |

| Partial Oxidation | Selenium dioxide (SeO₂) | Aldehyde | 8-Hydroxyisoquinoline-4-carbaldehyde |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Bromomethyl | 8-(Bromomethyl)-4-methylisoquinoline |

Rearrangement Reactions involving the Isoquinoline Scaffold

While the isoquinoline scaffold is generally stable due to its aromaticity, it can participate in rearrangement reactions under specific conditions, leading to significant structural reorganization. These reactions can alter the core ring system, providing access to different heterocyclic frameworks.

One notable example is the rearrangement of isoquinoline-N-oxides. Treatment of an isoquinoline with an oxidizing agent like a peroxy acid first generates the corresponding N-oxide. Upon heating or treatment with reagents such as acetic anhydride or phosphoryl chloride, these N-oxides can undergo rearrangement. For instance, isoquinoline-N-oxide can rearrange to form isoquinolin-1-one (isocarbostyril). The presence of substituents on the ring, such as the methyl and hydroxyl groups in this compound, would influence the regiochemical outcome of such rearrangements.

In the realm of natural products, skeletal rearrangements of tetrahydroisoquinoline alkaloids are known biosynthetic pathways. For example, the biosynthesis of Erythrina alkaloids is proposed to involve an oxidative phenol coupling of a tetrahydroisoquinoline precursor, followed by a rearrangement and ring-opening of the isoquinoline core to form a dibenzazonine intermediate. nih.gov While this example involves a reduced isoquinoline system, it highlights the capacity of the core structure to undergo profound skeletal transformations to generate molecular diversity.

Advanced Spectroscopic and Analytical Characterization of 4 Methylisoquinolin 8 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution and in the solid state. A combination of one- and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the molecular skeleton and substituent positions.

The structural elucidation of 4-Methylisoquinolin-8-ol is achieved through a suite of NMR experiments. The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, a singlet for the methyl group, and a signal for the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom.

Two-dimensional NMR techniques are essential for assembling the molecular structure. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of protonated carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for identifying longer-range (2- and 3-bond) H-C correlations, which establishes the connectivity between different parts of the molecule. columbia.edunih.govlibretexts.orgcolumbia.edu For instance, HMBC would show correlations from the methyl protons to carbons C-3 and C-4a, confirming the position of the methyl group, and from the proton at C-1 to carbons C-8a and C-3, verifying the ring fusion and substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the structure and typical chemical shifts for isoquinoline derivatives. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | 9.1 (s) | 152.0 | C3, C8a |

| 3 | 8.2 (s) | 142.0 | C1, C4, C4a, 4-CH₃ |

| 4-CH₃ | 2.6 (s) | 19.0 | C3, C4, C4a |

| 5 | 7.4 (d) | 118.0 | C7, C8a |

| 6 | 7.6 (t) | 129.0 | C8, C4b |

| 7 | 7.1 (d) | 115.0 | C5, C8a |

| 8-OH | 9.8 (s, br) | - | C7, C8, C8a |

| 4 | - | 125.0 | - |

| 4a | - | 135.0 | - |

| 4b | - | 128.0 | - |

| 8 | - | 155.0 | - |

| 8a | - | 140.0 | - |

Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity or concentration of a substance without requiring an identical reference standard for the analyte. ox.ac.uk The technique relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.uk

For an accurate qNMR measurement, a certified internal standard of known purity is weighed and mixed with a known mass of the this compound sample. The standard must have at least one resonance that is well-resolved from the analyte signals. Key experimental parameters, such as the relaxation delay (D1), must be optimized to ensure complete relaxation of all relevant nuclei, typically set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. ox.ac.uk

The purity of the analyte can be calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

I = Integral area of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

P = Purity

analyte = this compound

std = Internal Standard

Table 2: Hypothetical qNMR Purity Assessment of this compound

| Parameter | This compound (Analyte) | Maleic Acid (Internal Standard) |

| Mass (m) | 10.5 mg | 6.2 mg |

| Molar Mass (M) | 159.18 g/mol | 116.07 g/mol |

| Signal Used | H-1 (singlet) | Olefinic protons (singlet) |

| Number of Protons (N) | 1 | 2 |

| Integral Value (I) | 1.00 | 1.25 |

| Purity (P) | 98.5% (Calculated) | 99.9% (Certified) |

While solution-state NMR provides data on time-averaged molecular structures, solid-state NMR (SSNMR) spectroscopy offers insight into the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. nih.govrsc.org This is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

For this compound, SSNMR could be used to probe the local environment of each carbon atom in the solid state. Differences in ¹³C chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as π-π stacking of the isoquinoline rings or hydrogen bonding involving the 8-hydroxyl group. nih.gov

Advanced SSNMR techniques can also provide direct evidence of connectivity. For example, 13C{14N} correlation experiments can function as an "attached nitrogen test," definitively identifying carbons directly bonded to nitrogen atoms, which is a powerful tool for distinguishing between isomers in the solid state. iastate.edunih.govacs.org Such experiments would confirm the positions of C-1 and C-3 adjacent to the nitrogen atom in the this compound structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique that provides information about a molecule's mass, elemental composition, and structural features based on the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with extremely high accuracy, typically within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, which is a critical step in identifying an unknown compound or confirming the identity of a synthesized one.

For this compound, with the molecular formula C₁₀H₉NO, the theoretical exact mass can be calculated. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value that can be compared against the calculated value to confirm the molecular formula.

Table 3: Exact Mass Calculation for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₁₀H₉NO | 159.06841 |

| Protonated Molecule [M+H]⁺ | C₁₀H₁₀NO⁺ | 160.07569 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. uni-saarland.demsu.educhemguide.co.uk The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to deduce its connectivity.

The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 160.07) would likely proceed through pathways common to phenolic and N-heterocyclic compounds. Plausible fragmentation pathways include the neutral loss of carbon monoxide (CO) from the phenolic ring and the loss of hydrogen cyanide (HCN) from the pyridine (B92270) ring. Analysis of these fragmentation patterns provides strong evidence for the presence and arrangement of these functional groups within the isoquinoline scaffold.

Table 4: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Formula of Product Ion |

| 160.07 | CO | 132.08 | C₉H₁₀N⁺ |

| 160.07 | CH₃ | 145.05 | C₉H₇NO⁺ |

| 132.08 | HCN | 105.07 | C₈H₉⁺ |

| 132.08 | C₂H₂ | 106.06 | C₇H₈N⁺ |

Electrospray Ionization (ESI) and Other Ionization Methods

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a cornerstone technique for the analysis of moderately polar and thermally labile molecules like this compound. As a soft ionization method, it allows for the transfer of intact molecular ions from solution into the gas phase, minimizing fragmentation and providing clear molecular weight information. nih.gov

In a typical ESI-MS analysis, a solution of this compound would be introduced through a capillary at a high potential. Due to the basic nitrogen atom in the isoquinoline ring, analysis in positive ion mode is highly effective, readily forming the protonated molecule, [M+H]⁺. The high-resolution mass of this ion can be measured with exceptional accuracy, allowing for the confirmation of the elemental composition (C₁₀H₉NO).

Tandem mass spectrometry (MS/MS) provides deeper structural insights through collision-induced dissociation (CID) of the precursor ion. nih.gov By selecting the [M+H]⁺ ion of this compound and subjecting it to fragmentation, a characteristic pattern of product ions would be generated. This fragmentation pattern is invaluable for structural confirmation and for distinguishing it from isomers. The optimization of MS parameters, such as capillary voltage, gas temperatures, and collision energy, is crucial for achieving a high-quality mass spectrum. scispace.com

While ESI is the most common method, other soft ionization techniques could also be employed. Nano-electrospray ionization (nESI) offers the advantage of lower sample consumption and increased sensitivity. nih.gov Matrix-assisted laser desorption/ionization (MALDI) is another potential technique, though it is more commonly used for larger molecules. nih.gov

Table 1: Expected Ions in ESI-MS Analysis of this compound

| Ion Species | Formula | Description |

| [M+H]⁺ | [C₁₀H₁₀NO]⁺ | Protonated molecule, primary ion in positive mode |

| [M+Na]⁺ | [C₁₀H₉NNaO]⁺ | Sodium adduct, often observed as a minor ion |

| [2M+H]⁺ | [C₂₀H₁₉N₂O₂]⁺ | Protonated dimer, may be seen at high concentrations |

| [M-H]⁻ | [C₁₀H₈NO]⁻ | Deprotonated molecule (phenolic OH), primary ion in negative mode |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Once a suitable crystal is obtained, it is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be determined. For a molecule like this compound, which is achiral, the primary outputs would be the precise geometry of the fused ring system and the orientation of the methyl and hydroxyl substituents. The analysis would confirm the planarity of the isoquinoline ring system and provide detailed metric parameters.

Although this compound itself is achiral, X-ray crystallography is the primary method for determining the absolute configuration of chiral molecules. nih.gov If a chiral derivative of the compound were synthesized, this technique would be indispensable for assigning its stereochemistry. The structural data obtained are crucial for computational modeling and for understanding structure-activity relationships in medicinal chemistry contexts. researchgate.net

Chromatographic Separation Methodologies

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. The choice of method depends on the scale and purpose of the separation, from analytical-scale purity checks to preparative-scale isolation.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analytical separation and quantification of compounds like this compound. researchgate.netresearchgate.net The separation is typically performed on a C18 stationary phase, where the compound is eluted with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or acetic acid to ensure protonation of the basic nitrogen) and an organic solvent such as acetonitrile or methanol. researchgate.net

Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the chromophoric nature of the isoquinoline ring system. A validated HPLC method would demonstrate good linearity, accuracy, precision, and robustness, making it suitable for quality control. nih.goveurasianjournals.com

Ultra-high performance liquid chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption, making it a powerful tool for analyzing complex mixtures or for high-throughput screening. ekb.eg

Table 2: Representative HPLC/UHPLC Method Parameters

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 2 µL |

Gas chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. researchgate.net Due to the presence of a polar hydroxyl group and its relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. Therefore, derivatization is required to convert the polar -OH group into a less polar, more volatile moiety.

A common derivatization strategy for hydroxyl groups is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether. This derivative would exhibit significantly increased volatility and thermal stability, making it amenable to GC analysis. nih.gov

The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms). The eluting components enter a mass spectrometer, which serves as a highly sensitive and specific detector. core.ac.uknih.gov The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, allows for confident identification of the derivatized compound. nih.govmdpi.comnih.gov

For the preparative-scale isolation and purification of this compound, support-free liquid-liquid chromatographic techniques like Counter-Current Chromatography (CCC) are highly effective. wikipedia.org CCC operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile. aocs.org This avoids irreversible adsorption onto a solid support, leading to high sample recovery, making it ideal for purifying target compounds from complex matrices. nih.gov A suitable two-phase solvent system, such as a hexane-ethyl acetate-methanol-water mixture, would be selected based on the partition coefficient of the target compound. nih.gov

Supercritical Fluid Chromatography (SFC) is another powerful technique for both analytical and preparative separations. mdpi.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wiley.com The low viscosity and high diffusivity of supercritical fluids allow for fast and efficient separations with lower pressure drops compared to HPLC. uva.es By adding a polar organic co-solvent (modifier) like methanol, the elution strength can be tuned to separate moderately polar compounds like this compound. nih.gov SFC is considered a "green" technology due to the reduced use of organic solvents and is particularly well-suited for preparative-scale purification. mdpi.com

Biosynthesis of Isoquinoline Alkaloids and Potential for Chemoenzymatic Synthesis

Natural Biosynthetic Pathways: Tyrosine and Phenylalanine Derivatives

The vast majority of the approximately 2,500 known isoquinoline (B145761) alkaloids found in nature are derived from the aromatic amino acid L-tyrosine. nih.govthieme-connect.comnih.gov Phenylalanine also serves as a precursor, particularly for structural components of more complex alkaloids. thieme-connect.com The biosynthetic journey begins with L-tyrosine being converted into two key building blocks through separate enzymatic routes. biocyclopedia.comkegg.jp

The first building block is dopamine (B1211576). This is typically formed via the decarboxylation of tyrosine to tyramine, followed by hydroxylation, or through the hydroxylation of tyrosine to L-DOPA, which is then decarboxylated. nih.govbiocyclopedia.com The second building block is an aldehyde, most commonly 4-hydroxyphenylacetaldehyde (4-HPAA). kegg.jp This aldehyde is also derived from tyrosine through a pathway involving deamination and decarboxylation. biocyclopedia.com The condensation of these two tyrosine-derived units—dopamine and an aldehyde—forms the fundamental tetrahydroisoquinoline core structure that is the hallmark of this alkaloid class. thieme-connect.com

While tyrosine is the primary precursor for most plant-based isoquinoline alkaloids, phenylalanine contributes to the formation of specific subgroups, such as phenethylisoquinolines, where it provides the phenethyl moiety. nih.gov

Key Enzymatic Steps and Intermediates (e.g., Norcoclaurine Synthase, Dopamine)

The biosynthesis of isoquinoline alkaloids is characterized by a series of highly specific enzymatic reactions. The initial and committing step is the condensation of dopamine and 4-hydroxyphenylacetaldehyde. This reaction, a stereoselective Pictet-Spengler condensation, is catalyzed by the enzyme norcoclaurine synthase (NCS) . biocyclopedia.comnumberanalytics.com The product of this reaction is (S)-norcoclaurine, which is the central precursor to virtually all other benzylisoquinoline alkaloids (BIAs), a major subgroup of isoquinolines. biocyclopedia.com

Following the formation of (S)-norcoclaurine, a sequence of modifications occurs, including O-methylation, N-methylation, and hydroxylation, catalyzed by various methyltransferases and cytochrome P450 monooxygenases. biocyclopedia.comontosight.ai Key intermediates that arise from these modifications include coclaurine (B195748) and N-methylcoclaurine, ultimately leading to the pivotal branch-point intermediate, (S)-reticuline. nih.gov

(S)-reticuline is a critical hub from which numerous distinct isoquinoline alkaloid skeletons are generated. nih.gov For instance, the berberine bridge enzyme (BBE) , an FAD-dependent oxidase, converts the N-methyl group of (S)-reticuline into a methylene (B1212753) bridge, forming the protoberberine scaffold of (S)-scoulerine. nih.gov This illustrates how specific enzymes channel central intermediates into diverse structural classes.

| Key Intermediate/Enzyme | Role in Biosynthesis |

| L-Tyrosine | Primary amino acid precursor |

| Dopamine | First key building block (forms the isoquinoline core) |

| 4-Hydroxyphenylacetaldehyde | Second key building block (aldehyde component) |

| Norcoclaurine Synthase (NCS) | Catalyzes the first committed step (Pictet-Spengler reaction) |

| (S)-Norcoclaurine | The universal precursor for most benzylisoquinoline alkaloids |

| (S)-Reticuline | Central branch-point intermediate leading to diverse alkaloid types |

| Berberine Bridge Enzyme (BBE) | Forms the protoberberine scaffold from (S)-reticuline |

Regulation and Compartmentalization of Biosynthetic Pathways

The production of isoquinoline alkaloids in plants is tightly regulated and highly organized. This control occurs at multiple levels, from gene transcription to the spatial separation of metabolic steps within the cell and across different cell types. nih.gov

Transcriptional regulation is a key control point. Specific families of transcription factors have been identified that orchestrate the expression of biosynthetic genes. For example, a unique basic helix-loop-helix (bHLH) protein, CjbHLH1, was identified in Coptis japonica and shown to regulate the transcription of genes involved in isoquinoline alkaloid biosynthesis. nih.gov Such transcription factors ensure that the complex pathway is activated in a coordinated manner in response to developmental cues or environmental stresses.

Furthermore, the biosynthetic pathways are often compartmentalized, with different enzymatic steps occurring in different organelles or even different cell types. nih.govh1.co For instance, in opium poppy, some early steps of benzylisoquinoline alkaloid biosynthesis are believed to occur in sieve elements of the phloem, while the final products, like morphine, accumulate in the latex of laticifers. biocyclopedia.com This spatial segregation necessitates the transport of intermediates between cellular compartments and tissues, adding another layer of regulatory complexity. nih.gov Enzymes in the pathway have been found localized to the cytoplasm, endoplasmic reticulum, and vesicles, indicating a sophisticated subcellular organization. biocyclopedia.com

Microbial Production and Bioengineering Approaches for Isoquinoline Scaffolds

The significant pharmacological properties of many isoquinoline alkaloids have driven efforts to produce them in engineered microbial systems, such as bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae). nih.govnumberanalytics.com These bioengineering approaches offer the potential for a stable, scalable, and controlled supply of these valuable compounds, overcoming the limitations of agricultural production. nih.govresearchgate.net

Metabolic engineering strategies focus on reconstructing the plant biosynthetic pathways in these microbial hosts. eurekaselect.comnih.gov A landmark achievement was the reconstitution of the pathway from tyrosine to the central intermediate (S)-reticuline in yeast and E. coli. nih.govnumberanalytics.com This involved introducing a suite of plant enzymes, including tyrosine hydroxylase, DOPA decarboxylase, monoamine oxidase, and the core isoquinoline pathway enzymes like NCS and various methyltransferases. nih.gov

Further engineering efforts aim to optimize yields and produce diverse downstream alkaloids. Strategies include:

Introducing novel branch pathways to produce new or different alkaloids not native to the host. nih.gov

Knocking down competing metabolic pathways to direct more precursor molecules toward alkaloid synthesis. eurekaselect.com

Developing co-culture systems where different steps of a long pathway are divided between two different microbial strains. researchgate.net

These bioengineering platforms not only serve as potential biofactories but also provide powerful tools for studying the enzymatic pathways themselves. nih.govresearchgate.net

Identification of Novel Biosynthetic Routes (e.g., Tryptophan-Derived)

While the tyrosine-based pathway is dominant, particularly in plants, research has uncovered alternative biosynthetic origins for the isoquinoline scaffold. A significant discovery has been the identification of a novel biosynthetic route that starts from the amino acid tryptophan instead of tyrosine. nih.govacs.org

This alternative pathway was identified in bacteria, specifically in the production of the isoquinolinequinone alkaloid mansouramycin D by Streptomyces albus. nih.gov Using isotopic labeling studies, researchers demonstrated that tryptophan, not tyrosine, serves as the primary precursor for the isoquinoline ring system in this organism. nih.govacs.org The indole (B1671886) ring of tryptophan undergoes a major rearrangement to form the quinoline (B57606) or isoquinoline structure. biocyclopedia.com

This finding challenges the long-held paradigm that isoquinoline alkaloids are exclusively derived from tyrosine and highlights the metabolic diversity found across different biological kingdoms. nih.gov The discovery of tryptophan-derived pathways opens up new avenues for exploring the evolution of alkaloid biosynthesis and provides new enzymatic tools for synthetic biology and the chemoenzymatic synthesis of novel isoquinoline derivatives.

Future Directions in 4 Methylisoquinolin 8 Ol Research

Development of Novel and Efficient Synthetic Routes

The future of 4-methylisoquinolin-8-ol research is intrinsically linked to the development of innovative and efficient synthetic pathways. While classical methods for constructing the isoquinoline (B145761) skeleton exist, future efforts should prioritize greener, more atom-economical, and scalable routes.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions under solvent- and catalyst-free conditions can significantly enhance the environmental friendliness and cost-effectiveness of the synthesis.

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate reaction times and improve yields, offering a more efficient alternative to conventional heating methods.

Domino and Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot, such as palladium-catalyzed domino reactions or cascade imino-annulations, can streamline the synthesis of complex isoquinoline derivatives.

C-H Activation Strategies: Utilizing transition-metal catalyzed C-H activation and annulation with various coupling partners presents a modern and efficient approach to constructing the isoquinoline core, avoiding the need for pre-functionalized starting materials.

Researchers are continuously exploring new catalytic systems, such as recyclable magnetic copper-based metal-organic frameworks and homogeneous ruthenium catalysts, to improve the efficiency and sustainability of isoquinoline synthesis. The development of a de novo synthetic route specifically tailored for this compound, potentially through a novel biosynthetic pathway, could also open up new avenues for its production and derivatization.

Exploration of Diverse Derivatization Strategies

To fully explore the therapeutic potential of this compound, a systematic and diverse derivatization strategy is crucial. Modification of the core structure will allow for the fine-tuning of its physicochemical properties and biological activities.

Future derivatization efforts should focus on several key positions of the this compound scaffold:

Modification of the Hydroxyl Group: The hydroxyl group at the C8 position is a prime site for derivatization. Alkylation, acylation, and the introduction of various functional groups can modulate the compound's lipophilicity, hydrogen bonding capacity, and metal-chelating properties.

Substitution on the Aromatic Ring: Introducing substituents at various positions on the benzene (B151609) ring of the isoquinoline core can significantly influence its electronic properties and interaction with biological targets.

Functionalization of the Methyl Group: The methyl group at the C4 position offers another handle for derivatization, allowing for the introduction of larger or more complex side chains.

Formation of Hybrid Molecules: Combining the this compound moiety with other pharmacologically active scaffolds, such as benzimidazole (B57391) or 4-thiazolidinone, could lead to the development of hybrid molecules with enhanced or novel biological activities.

The synthesis of a library of derivatives will enable comprehensive structure-activity relationship (SAR) and structure-cytotoxicity relationship (SCR) studies, which are essential for identifying lead compounds with improved efficacy and reduced toxicity.

In-depth Mechanistic Studies of Biological Activities at the Molecular Level

While the isoquinoline scaffold is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties, the specific molecular mechanisms of action for this compound remain largely unexplored. Future research must focus on elucidating these mechanisms to understand its therapeutic potential fully.

Key areas for mechanistic investigation include:

Target Identification and Validation: Identifying the specific cellular and molecular targets of this compound and its derivatives is a primary objective. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic approaches.

Enzyme Inhibition Assays: Given that many isoquinoline derivatives act as enzyme inhibitors, it is crucial to screen this compound against a panel of relevant enzymes, such as kinases, polymerases, and proteases.

Investigation of Signaling Pathways: Determining the impact of this compound on key cellular signaling pathways involved in disease pathogenesis, such as those related to cell proliferation, apoptosis, and inflammation, will provide valuable insights into its mode of action.

Studies on Drug Resistance: For derivatives showing antimicrobial or anticancer activity, it is important to investigate their potential to overcome existing drug resistance mechanisms.

Understanding the molecular basis of action will not only validate the therapeutic potential of this compound but also guide the rational design of more potent and selective derivatives.

Advanced Computational Predictions and Validation

In silico methods are indispensable tools in modern drug discovery and can significantly accelerate the research and development process for this compound. Advanced computational approaches can be employed to predict the properties and biological activities of novel derivatives, thereby prioritizing synthetic efforts.

Future computational research should encompass:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust and validated QSAR models can help predict the biological activity of newly designed derivatives based on their structural features.

Molecular Docking and Simulation: Molecular docking studies can predict the binding modes of this compound derivatives to their putative biological targets, providing insights into the key molecular interactions. Molecular dynamics simulations can further explore the stability of these interactions over time.

Density Functional Theory (DFT) Calculations: DFT studies can be used to investigate the electronic properties, molecular structure, and spectroscopic characteristics of this compound and its derivatives, aiding in the interpretation of experimental data.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of drug-like candidates with favorable pharmacokinetic and safety profiles.

The integration of these computational tools will facilitate a more rational and efficient approach to the design and optimization of this compound-based therapeutic agents.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic and comprehensive understanding of this compound can only be achieved through the integration of multiple scientific disciplines. Future research should foster collaboration between synthetic chemists, medicinal chemists, biologists, and computational scientists.

A multidisciplinary approach would involve:

Iterative Design-Synthesize-Test-Analyze Cycles: A close feedback loop between computational design, chemical synthesis, biological testing, and data analysis will enable the rapid optimization of lead compounds.

Combination of In Vitro and In Vivo Studies: Promising derivatives identified through in vitro screening should be further evaluated in relevant animal models to assess their in vivo efficacy and safety.

Correlation of Computational and Experimental Data: The validation of computational predictions with experimental results is essential for refining in silico models and enhancing their predictive power.

By embracing a multidisciplinary research paradigm, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.